molecular formula C18H15N3O B8541750 7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

Cat. No. B8541750
M. Wt: 289.3 g/mol
InChI Key: PUQKXRAKLDIQDY-UHFFFAOYSA-N
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Patent
US06686373B2

Procedure details

A mixture of 4-[(4-benzylphenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid (EXAMPLE 11, step 1, 4.86 g, 15.81 mmol) in phosphorus oxychloride (40 ml) was refluxed for 3 h. After cooling to room temperature, the mixture was concentrated and dried in vacuo. The mixture was dissolved in ethyl acetate (300 ml), washed with water (100 ml) and saturated aqueous sodium bicarbonate (100 ml×2) and dried over magnesium sulfate. Removal of solvent gave the dark red residue, which was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1/3) to afford 3.86 g (79%) of the title compound as a yellow solid.
Name
4-[(4-benzylphenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15]2[CH:16]=[N:17][N:18]([CH3:23])[C:19]=2[C:20]([OH:22])=O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>P(Cl)(Cl)(Cl)=O>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]2[NH:14][C:15]3[CH:16]=[N:17][N:18]([CH3:23])[C:19]=3[C:20](=[O:22])[C:12]=2[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4-[(4-benzylphenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid
Quantity
4.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)NC=1C=NN(C1C(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed with water (100 ml) and saturated aqueous sodium bicarbonate (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave the dark red residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1/3)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=2C(C3=C(NC2C=C1)C=NN3C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.